molecular formula C6H10N2 B106978 4-isopropyl-1H-pyrazole CAS No. 13753-53-2

4-isopropyl-1H-pyrazole

Cat. No. B106978
CAS RN: 13753-53-2
M. Wt: 110.16 g/mol
InChI Key: WVMBISZHWMJNNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cascade reactions or multicomponent reactions. For instance, a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines involves cascade imination/intramolecular decarboxylative coupling, which requires a Pd-Cu bimetallic system for pyrazole-based substrates to achieve superior yields . Similarly, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline is achieved through a process that has been characterized by various spectroscopic methods, indicating the potential for diverse pyrazoline systems . Moreover, the synthesis of pyrazolines and isoxazoles carrying a 4-methylthiophenyl moiety has been reported, which involves reactions with aryl aldehydes through α, β-unsaturated ketones, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). For example, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized to crystallize in the monoclinic space group, with its molecular geometry confirmed by density functional theory (DFT) calculations . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline has been investigated, revealing that it crystallizes in the triclinic system .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones exhibit different reactivity patterns depending on the reagents used. They fail to yield conjugate addition products with thiols or piperidine due to steric hindrance but can react with hydrazine derivatives to give 1-aryl-3-methyl-2-pyrazolin-5-ones and isopropyl-hydrazones . Additionally, the synthesis of 4-(3-aminopropyl) pyrazole, an affinity ligand for alcohol dehydrogenase purification, demonstrates the functionalization of pyrazole derivatives for biochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystalline form, space group, and cell parameters can influence the material's properties and its potential applications. For example, the compound 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline not only has a defined crystalline structure but also shows promising antimicrobial activity . Theoretical calculations, such as DFT, provide insights into the electronic structure, which is crucial for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Asymmetric Synthesis

4-Isopropyl-1H-pyrazole derivatives have been utilized in asymmetric synthesis. For instance, 4R-methyl-7R-isopropyl-4,5,6,7-tetrahydro-indazole, a related compound, was used to prepare ligands for palladium-catalyzed reactions, leading to products with high enantiomeric excess, demonstrating its utility in asymmetric synthesis (Bovens, Togni, & Venanzi, 1993).

Drug Discovery and Molecular Docking

4-Isopropyl-1H-pyrazole derivatives are significant in drug discovery. A study on novel pyrazoles, including 4-isopropyl variants, showed anti-inflammatory and anti-breast cancer properties. These compounds demonstrated excellent COX-2 inhibition and HRBC membrane stabilization properties, essential for their potential as anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Microwave-Promoted Synthesis

The microwave-promoted Suzuki cross-coupling method has been developed for the synthesis of 4-substituted-arylpyrazole, which includes 4-isopropyl derivatives. This method offers advantages like mild reaction conditions and high yield, highlighting the versatility of 4-isopropyl-1H-pyrazole in synthetic chemistry (Cheng, Wu, Han, & Yang, 2014).

Chiral Pyrazoles in Catalysis

Chiral 4-isopropyl-1H-pyrazoles have been synthesized and evaluated for potential applications as chiral auxiliaries or catalysts. Their structural characteristics can induce significant effects in asymmetric catalysis (Kashima, Miwa, Shibata, & Nakazono, 2002).

Solid-State Structure Analysis

Studies on the solid-state structure of N-unsubstituted pyrazoles, including 5-isopropyl-3-phenyl-1H-pyrazole, have been conducted using X-ray crystallography and NMR. This research is crucial for understanding the structural properties of 4-isopropyl-1H-pyrazole derivatives (Claramunt et al., 2006).

Building Blocks in Organic Synthesis

4-Isopropyl-1H-pyrazole derivatives serve as valuable building blocks in organic synthesis. For example, 4- and 5-iodinated pyrazole derivatives have been prepared, showcasing the pyrazole nucleus's significance in CropScience and oncology research (Guillou, Bonhomme, Ermolenko, & Janin, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBISZHWMJNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602079
Record name 4-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-1H-pyrazole

CAS RN

13753-53-2
Record name 4-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JA Pfefferkorn, C Choi, SD Larsen… - Journal of medicinal …, 2008 - ACS Publications
… To a solution of 1-(4-fluoro-phenyl)-4-isopropyl-1H-pyrazole-… )-5-hydroxymethyl-4-isopropyl-1H-pyrazole-3-carboxylic acid … )-5-hydroxymethyl-4-isopropyl-1H-pyrazole-3-carboxylic acid …
Number of citations: 65 pubs.acs.org
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com
DM Bowles, DC Boyles, C Choi… - … Process Research & …, 2011 - ACS Publications
Early process development work toward a promising pyrazole-based HMG-CoA reductase inhibitor is described. PF-03052334-02 (1) was prepared in 14 synthetic steps with a 21% …
Number of citations: 17 pubs.acs.org
X Liu, L Huang, H Chen, N Li, C Yan, C Jin, H Xu - Molecules, 2019 - mdpi.com
To obtain highly selective toxic derivatives of fipronil, a series of Schiff bases with an alkynyl group (3a–3k) were designed and synthesized from 4-ethynylbenzaldehyde (2) and 4-…
Number of citations: 5 www.mdpi.com
DJ Babinski - 2013 - search.proquest.com
The following dissertation will provide a simple, general protocol for the stereoselective synthesis of acyclic, acetoacetate-derived enol triflates. Despite the importance of enol triflates as …
Number of citations: 0 search.proquest.com
DJ Babinski, HR Aguilar, R Still… - The Journal of organic …, 2011 - ACS Publications
The synthesis of 3,4,5-trisubstituted pyrazoles via a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates is presented. The initial scope of this …
Number of citations: 93 pubs.acs.org

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